molecular formula C6H7BrO2 B2988638 (1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2410594-61-3

(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2988638
CAS No.: 2410594-61-3
M. Wt: 191.024
InChI Key: AKKHSVFQEAMFHI-RPDRRWSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid is a high-value, stereochemically defined building block of interest in advanced organic synthesis and medicinal chemistry. With the molecular formula C6H7BrO2 and a molecular weight of 191 Da , this compound features a fused, highly strained bicyclo[2.1.0]pentane scaffold. This strain is a key source of its unique reactivity and properties, making it a valuable probe for studying strain and its implications in organic chemistry . The molecule contains a carboxylic acid functional group, which provides a versatile handle for further derivatization through coupling reactions, and a bromine atom, which is amenable to cross-coupling and nucleophilic substitution. This combination makes it a versatile intermediate for constructing complex, three-dimensional molecular architectures. It is offered with a guaranteed purity of 95% . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2H2,(H,8,9)/t3-,4+,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKHSVFQEAMFHI-RPDRRWSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CC2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(C[C@H]2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a rigid bicyclic framework that contributes to its stability and interaction with biological targets. Its molecular formula is C7_7H9_9BrO2_2, and it contains a bromine atom at the 3-position of the bicyclic structure.

The biological activity of this compound is primarily attributed to its ability to act as a bioisostere. This means it can mimic the geometry and electronic properties of other functional groups in biological systems, influencing various molecular interactions and pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may interact with various receptors, influencing signaling pathways critical for cellular function.

Biological Activity Data

Research has highlighted several biological activities associated with this compound:

Activity Effect Reference
Enzyme InhibitionSignificant inhibition of target enzymes
Antimicrobial PropertiesExhibited antimicrobial activity against certain pathogens
Anti-inflammatory EffectsReduced inflammation in cellular models

Case Studies

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition Study : A study evaluated the compound's ability to inhibit specific bromodomain proteins, which are implicated in various diseases including cancer. The results indicated a promising inhibitory effect with an IC50_{50} value in the low micromolar range.
  • Antimicrobial Activity : Another investigation assessed its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations lower than many commonly used antibiotics, suggesting potential as a novel antimicrobial agent.
  • Anti-inflammatory Research : An experimental model of inflammation showed that treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Features
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid C₆H₇BrO₂ 193.03 N/A N/A ~4.8* Rigid bicyclo[1.1.1] framework; low toxicity
3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₁₂H₁₁BrO₂ 267.12 1.758 (pred.) 387.9 (pred.) 4.79 Aromatic substitution enhances lipophilicity
(1S,3R,4R)-3,4-Dibromocyclohexanecarboxylic acid C₇H₁₀Br₂O₂ 285.96 N/A N/A N/A Flexible cyclohexane backbone; dual bromination

*Predicted based on bicyclo[1.1.1]pentane analogs.

Key Observations :

  • Electronic Effects: Bromine at the 3-position (as in the target compound) may deactivate the carboxylic acid group compared to non-halogenated analogs .
  • Lipophilicity : Aromatic substitution (e.g., phenyl in ) significantly increases molecular weight and lipophilicity, impacting bioavailability .

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